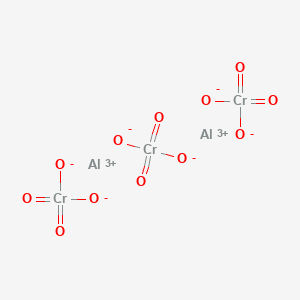
Aluminum chromate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum chromate, also known as chromic acid aluminum salt or aluminum monochromate, is a chemical compound with the formula Al₂(CrO₄)₃. It is composed of aluminum, chromium, and oxygen atoms. This compound appears as a yellow crystalline powder and is insoluble in water. This compound is primarily used in industrial settings for its corrosion-resistant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of aluminum chromate typically involves the reaction between aluminum ions and chromate ions in an aqueous solution. The chromate ions are usually prepared by oxidizing chromium compounds, such as chromium (III) oxide, in an alkali solution. The aluminum ions are then introduced to the solution, resulting in the formation of this compound precipitate. This precipitate is filtered and dried to obtain the final product .
Industrial Production Methods
In industrial settings, this compound is produced through a similar process but on a larger scale. The production involves the careful control of reaction conditions to ensure the purity and quality of the final product. The process includes steps such as the preparation of chromate ions, introduction of aluminum ions, precipitation, filtration, and drying .
Análisis De Reacciones Químicas
Types of Reactions
Aluminum chromate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of common reagents and specific conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced by reducing agents such as hydrogen gas or metals like zinc.
Substitution: Substitution reactions can occur when this compound reacts with other compounds, leading to the replacement of chromate ions with other anions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may produce aluminum and chromium compounds, while substitution reactions can yield various chromate derivatives .
Aplicaciones Científicas De Investigación
Aluminum chromate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and processes.
Biology: Employed in studies related to cellular processes and enzyme activities.
Medicine: Investigated for its potential use in medical treatments and drug formulations.
Industry: Widely used as a corrosion inhibitor in the aerospace and automotive industries. .
Mecanismo De Acción
The mechanism of action of aluminum chromate involves its ability to form a protective layer on metal surfaces, preventing oxidation and degradation. This protective layer is formed through a chemical conversion process, where this compound reacts with the metal surface to create a thin, durable coating. This coating enhances the corrosion resistance and adhesion properties of the metal .
Comparación Con Compuestos Similares
Similar Compounds
Hexavalent Chromate: Known for its excellent corrosion resistance but has environmental and health concerns.
Trivalent Chromate: An environmentally friendly alternative to hexavalent chromate, offering slightly lower corrosion resistance but improved safety.
Zirconium and Titanium-based Coatings: Used as alternatives to chromate coatings, providing good corrosion resistance and adhesion properties.
Uniqueness of Aluminum Chromate
This compound is unique due to its combination of high corrosion resistance and ability to form a protective layer on metal surfaces. Unlike hexavalent chromate, it poses fewer environmental and health risks, making it a preferred choice in various industrial applications .
Propiedades
Fórmula molecular |
Al2Cr3O12 |
|---|---|
Peso molecular |
401.94 g/mol |
Nombre IUPAC |
dialuminum;dioxido(dioxo)chromium |
InChI |
InChI=1S/2Al.3Cr.12O/q2*+3;;;;;;;;;;6*-1 |
Clave InChI |
NINOVVRCHXVOKB-UHFFFAOYSA-N |
SMILES canónico |
[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[Al+3].[Al+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


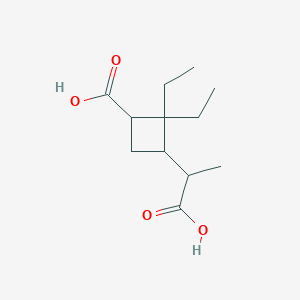
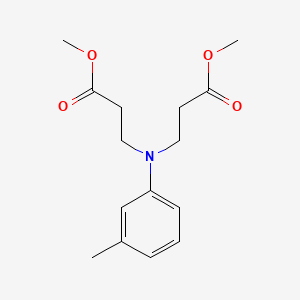
![5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one](/img/structure/B13798019.png)
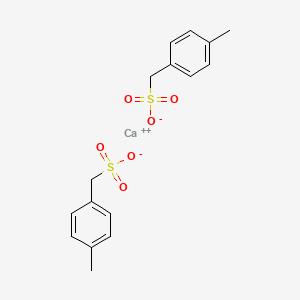
![5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798028.png)

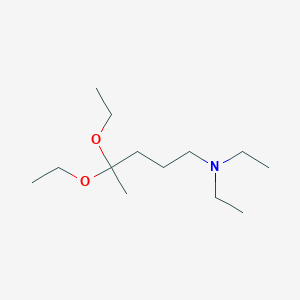
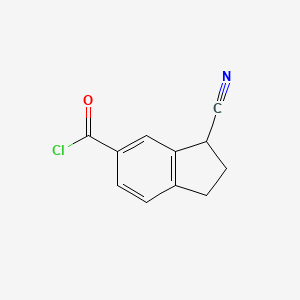
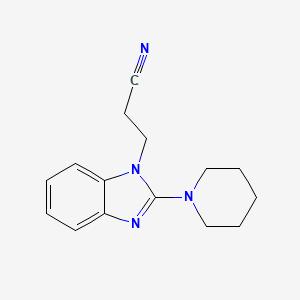
![Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride](/img/structure/B13798081.png)

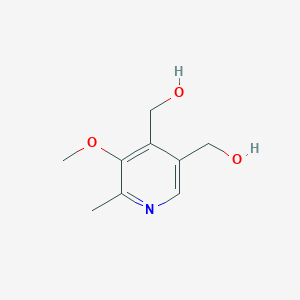
![(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide](/img/structure/B13798089.png)
![1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol](/img/structure/B13798096.png)
